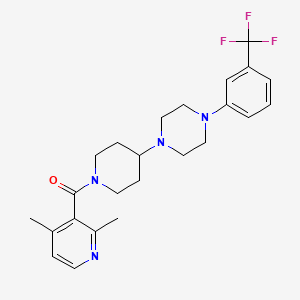
(2,4-Dimethylpyridin-3-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2,4-Dimethylpyridin-3-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone belongs to the family of organic compounds known as piperazines and pyridines. This compound is characterized by a pyridine ring substituted with dimethyl groups and a methanone group attached to a piperazine ring linked to a trifluoromethylphenyl group. Its intricate structure suggests potential utility in various fields, particularly in pharmaceuticals and advanced material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylpyridin-3-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone typically begins with the preparation of the core pyridine and piperazine structures, followed by functional group modifications.
Initial Formation: : The core pyridine can be synthesized through methods like the Hantzsch pyridine synthesis.
Functionalization: : The 2,4-dimethyl substitution on the pyridine can be introduced using Friedel-Crafts alkylation.
Formation of the Piperazine Structure: : The piperazine ring with a trifluoromethylphenyl group is often prepared by nucleophilic substitution reactions.
Coupling Reactions: : The methanone linkage is achieved by coupling the functionalized piperazine and pyridine using reagents like carbonyldiimidazole under mild conditions.
Industrial Production Methods
Scaling up for industrial purposes might involve optimizing reaction conditions like temperature, solvent, and catalysts to ensure high yield and purity. Continuous flow chemistry and microwave-assisted synthesis are techniques often explored for efficiency and consistency in larger-scale productions.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, affecting primarily the methyl groups on the pyridine ring.
Reduction: : Selective reduction could be performed on certain nitrogen or carbonyl functionalities.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and piperazine rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide in an acidic medium.
Reduction: : Lithium aluminium hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : Halogenating agents or nucleophiles like alkoxides and amines, usually in polar aprotic solvents.
Major Products
Oxidation: : Conversion of methyl groups to carboxylic acids or alcohols.
Reduction: : Formation of alcohols or amines from carbonyl or nitro groups.
Substitution: : Formation of various alkylated or aminated derivatives.
科学研究应用
Chemistry
The compound finds utility as an intermediate in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology
Its ability to interact with biological receptors makes it a candidate for studies in neuropharmacology, especially for its potential effects on the central nervous system.
Medicine
The compound's structure suggests potential as a lead compound in drug discovery, particularly in designing new therapeutics for neurological or psychological disorders.
Industry
In material science, such compounds are explored for their utility in creating advanced materials with specific electronic or photonic properties.
作用机制
The exact mechanism depends on its application, but in pharmacology, (2,4-Dimethylpyridin-3-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone likely interacts with G-protein-coupled receptors or ion channels, modulating their activity through binding to active sites, leading to altered cellular responses.
相似化合物的比较
Unique Features
The presence of a trifluoromethyl group adds lipophilicity and metabolic stability, distinguishing it from similar piperazine or pyridine derivatives.
List of Similar Compounds
(4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)phenyl)methanone
2,4-Dimethyl-3-(piperidin-1-yl)pyridine
(3-(Trifluoromethyl)phenyl)(piperidin-1-yl)methanone
Each of these compounds shares structural motifs but differs in specific functional groups or ring systems, offering unique properties and applications.
属性
IUPAC Name |
(2,4-dimethylpyridin-3-yl)-[4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29F3N4O/c1-17-6-9-28-18(2)22(17)23(32)31-10-7-20(8-11-31)29-12-14-30(15-13-29)21-5-3-4-19(16-21)24(25,26)27/h3-6,9,16,20H,7-8,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLFPFICOYMBKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C)C(=O)N2CCC(CC2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(Furan-2-yl)-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2447948.png)

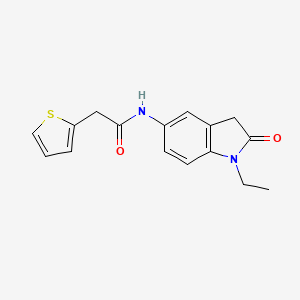
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2447955.png)
![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2447956.png)
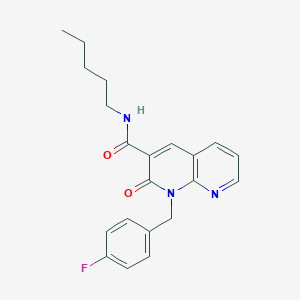
![3-({[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}methyl)-1,2-benzoxazole](/img/structure/B2447959.png)
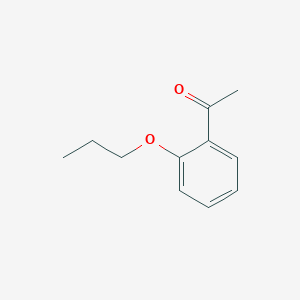
![rac-(1R,5S,6R)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride](/img/structure/B2447963.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride](/img/structure/B2447965.png)
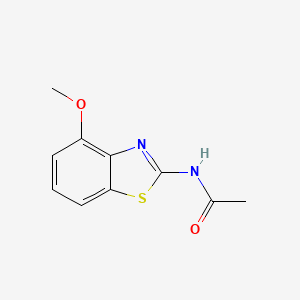
![1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2447967.png)
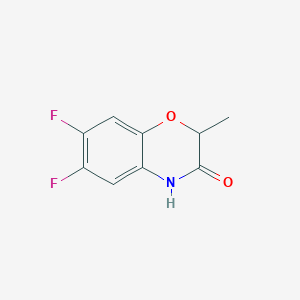
![2-cyclopentyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2447970.png)
